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Compound of Interest

Compound Name: 8-Aminoquinaldine

Cat. No.: B105178

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Aminoquinaldine (also known as 8-amino-2-methylquinoline), a pivotal heterocyclic amine in
medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public,
detailed spectral data for 8-Aminoquinaldine, this document presents the available mass
spectrometry data for the target compound and supplements it with a complete spectroscopic
profile of its parent compound, 8-Aminoquinoline, for comparative context. This guide includes
structured data tables, detailed experimental methodologies for key analytical techniques, and
a workflow diagram for spectroscopic analysis, serving as a vital resource for researchers
engaged in drug discovery and material science.

Compound Identification

o Systematic Name: 2-Methylquinolin-8-amine

Common Name: 8-Aminoquinaldine

CAS Number: 18978-78-4[1][2]

Molecular Formula: C1oH10N2[1][2]

Molecular Weight: 158.20 g/mol [1][2][3]
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Spectroscopic Data of 8-Aminoquinaldine

Detailed, publicly accessible peak lists for NMR and IR spectroscopy of 8-Aminoquinaldine
are not readily available. The following sections describe the available mass spectrometry data
and the expected characteristics for NMR and IR spectra based on the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry of 8-Aminoquinaldine confirms its molecular weight. The primary
fragmentation pattern involves the loss of a hydrogen atom and a methyl radical.

m/z Value Assignment Description

158 [M]*e Molecular lon

157 [M-H]* Loss of a hydrogen atom
131 [M-HCN-H]* Further fragmentation

Data sourced from PubChem CID 140457.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy -
Expected Features

While specific peak assignments are unavailable, a theoretical analysis of 8-
Aminoquinaldine's structure allows for the prediction of its tH and 3C NMR spectral features.

e 1H NMR: The spectrum is expected to show signals in the aromatic region corresponding to
the protons on the quinoline ring system. A distinct singlet in the aliphatic region would
correspond to the methyl (CHs) group at the C2 position. Another signal, likely broad, would
be attributed to the amine (NHz) protons at the C8 position.

e 13C NMR: The spectrum would display ten distinct signals corresponding to the ten carbon
atoms in the molecule. Signals for the carbon atoms of the quinoline ring would appear in the
downfield aromatic region, while the signal for the methyl carbon would be found in the
upfield aliphatic region.
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Infrared (IR) Spectroscopy - Expected Features

The IR spectrum of 8-Aminoquinaldine is expected to exhibit characteristic absorption bands
corresponding to its functional groups.

N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine (NH2)
group are expected in the 3300-3500 cm™1 region.

e C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm™1,
while aliphatic C-H stretching from the methyl group would be just below 3000 cm™1,

e C=C and C=N Stretching: Aromatic ring stretching vibrations are anticipated in the 1400-
1600 cm~1 range.

» N-H Bending: The scissoring vibration of the primary amine group is expected around 1600
cm™i.

Spectroscopic Data of 8-Aminoquinoline (Reference

Compound)

For contextual and comparative purposes, the detailed spectroscopic data for the parent
compound, 8-Aminoquinoline (CAS: 578-66-5), is provided below.

Disclaimer: The following data pertains to 8-Aminoquinoline, not 8-Aminoquinaldine.

'H Nuclear Magnetic Resonance (NMR) of 8-
Aminoquinoline

Solvent: CDCIz
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Chemical Shift (d) ppm Multiplicity Assignment
8.79 dad H2

8.05 dad H4

7.37 dd H3

7.33 t H6

7.09 dd H5

6.83 dd H7

4.80 (broad) S NH:z

Note: Peak assignments are based on typical quinoline spectra and may vary slightly based on
recording conditions.

13C Nuclear Magnetic Resonance (NMR) of 8-
Aminoquinoline
Solvent: DMSO-ds

Chemical Shift (d) ppm Assignment
147.2 C8a

145.4 cs8

138.0 Cc2

136.1 C4

128.6 C6

127.4 Cda

121.2 C3

113.8 C5

109.9 Cc7
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Note: Data sourced from various chemical databases. Assignments are based on standard
quinoline numbering.

rared (IR  8-Ami inoli

Frequency (cm~1) Intensity Assignment

3440, 3320 Strong, sharp N-H Stretch

3050 Medium Aromatic C-H Stretch
1620 Strong N-H Bend

1580, 1500, 1470 Strong Aromatic C=C Stretch
820, 780 Strong C-H Bend (out-of-plane)

Note: Data represents typical values and may vary.

Mass Spectrometry (MS) of 8-Aminoquinoline

The mass spectrum of 8-Aminoquinoline shows a prominent molecular ion peak, confirming its
molecular weight.

m/z Value Relative Intensity (%) Assignment
144 100 [M]*e

117 33 [M-HCN]*e
145 16 [M+1]*

89 11 [C7Hs]*

Data sourced from PubChem CID 11359 and NIST.[4]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented.
Specific parameters may vary depending on the instrumentation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-20 mg of the compound in a suitable
deuterated solvent (e.g., CDCIls, DMSO-de). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).[5]

Data Acquisition: Place the prepared sample in an NMR tube and insert it into the
spectrometer. For 1H NMR, operate the instrument at a frequency of 300-600 MHz. For 13C
NMR, a frequency of 75-150 MHz is common.[5]

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to
obtain the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the
TMS signal.[5]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry
potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic
press.[5]

Sample Preparation (ATR): Place the solid sample directly onto the Attenuated Total
Reflectance (ATR) crystal.[5]

Data Acquisition: Record a background spectrum (empty sample compartment or pure KBr
pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm~1.[5]

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing
the sample spectrum against the background spectrum.[5]

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer. This is often done via
a Gas Chromatography (GC) system for separation prior to analysis.[6]

lonization: lonize the sample molecules in the ion source, commonly using Electron
lonization (El). This involves bombarding the molecules with a high-energy electron beam,
creating a molecular ion and various fragment ions.[6]
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o Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole or time-of-flight),
which separates them based on their mass-to-charge (m/z) ratio.[6]

o Detection: A detector records the abundance of ions at each m/z value to generate the mass

spectrum.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.

Workflow for Spectroscopic Analysis of 8-Aminoquinaldine
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Click to download full resolution via product page

Caption: General workflow from compound synthesis to spectroscopic analysis and final data
interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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